N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A (1-isopropylpiperidin-4-yl)methyl group, featuring a piperidine ring substituted with an isopropyl group at the 1-position and a methyl linker.
- N2-substituent: A 2-morpholinoethyl group, comprising a morpholine ring connected via an ethyl chain.
Its design aligns with oxalamides reported in antiviral and flavoring agent research, where substituent polarity and steric effects critically influence activity .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O3/c1-14(2)21-6-3-15(4-7-21)13-19-17(23)16(22)18-5-8-20-9-11-24-12-10-20/h14-15H,3-13H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKRVDMMTOKVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Antiviral Oxalamides
- Compound 13 () : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide
- Key Features : Combines a piperidine-acetyl group with a thiazole-chlorophenyl system.
- Activity : Demonstrated HIV entry inhibition, attributed to the chlorophenyl group’s hydrophobic interactions and thiazole’s hydrogen-bonding capacity.
- Comparison : The target compound lacks aromatic substituents (e.g., chlorophenyl, thiazole), which may reduce affinity for viral envelope proteins but improve solubility due to morpholine’s polarity .
Umami Flavoring Agents
- S336 (): N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Key Features: Aromatic dimethoxybenzyl and pyridinylethyl groups. Metabolism: Stable against amide hydrolysis in hepatocytes, enhancing its utility as a flavor enhancer.
Kinase Inhibitors ()
- Compound 1c () : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide
- Key Features : Fluorinated aromatic rings and a pyridinyloxy group.
- Activity : Designed as a Regorafenib analogue with kinase inhibitory effects.
- Comparison : The target compound’s lack of fluorinated groups may reduce electron-withdrawing effects and binding affinity for kinase ATP pockets but could lower toxicity risks associated with fluorine .
Metabolic and Toxicological Profiles
Metabolism
- S336 (No. 1768): No amide hydrolysis observed in rat hepatocytes, suggesting metabolic stability .
- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769): Metabolized via similar pathways with a NOEL of 100 mg/kg bw/day .
- This contrasts with S336’s stability but aligns with aliphatic amine metabolism trends .
Toxicity
- FAO/WHO Guidelines: Structurally related oxalamides (e.g., Nos. 1769–1770) have margins of safety exceeding 500 million due to low exposure levels .
- Risk for Target Compound: If metabolized to reactive intermediates (e.g., N-oxides), toxicity may increase compared to flavoring agents. However, the absence of aromatic halogens (e.g., chlorine in Compound 13) could mitigate genotoxicity risks .
Physicochemical Properties
Biological Activity
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 317.4 g/mol. Its structure incorporates an isopropylpiperidine moiety and a morpholinoethyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a key regulator in cell growth and survival pathways .
- Modulation of Signal Transduction: It may alter gene expression and influence cellular responses through modulation of signaling cascades.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies:
-
Inflammation Models:
- In animal models of inflammation, the compound reduced markers of inflammation, indicating its therapeutic potential in treating inflammatory diseases.
- Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
